Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) vs. the Des‑N‑Alkyl Parent
The N‑(1‑hydroxycyclohex‑2‑en‑1‑yl)methyl substituent significantly raises calculated lipophilicity relative to the unsubstituted 2‑bromo‑5‑methoxybenzamide. The target compound has an XLogP3 of 2.4 [1], whereas the des‑N‑alkyl analog 2‑bromo‑5‑methoxybenzamide (CAS 99848‑43‑8) has a predicted XLogP3 of 1.5 . The concomitant increase in TPSA (58.6 Ų vs. 52.3 Ų ) indicates that the added polarity of the hydroxyl group partially offsets the lipophilicity gain, maintaining a favorable balance for membrane passage while offering an extra hydrogen‑bond donor for target engagement.
| Evidence Dimension | Computed XLogP3 and TPSA |
|---|---|
| Target Compound Data | XLogP3 = 2.4; TPSA = 58.6 Ų [1] |
| Comparator Or Baseline | 2‑Bromo‑5‑methoxybenzamide: XLogP3 = 1.5; TPSA = 52.3 Ų |
| Quantified Difference | ΔXLogP3 = +0.9; ΔTPSA = +6.3 Ų |
| Conditions | Calculated by XLogP3 algorithm (PubChem/ChemSpider deposition); experimental log P values are not reported for either compound. |
Why This Matters
Higher lipophilicity without excessive polar surface area can improve passive membrane permeability, a critical parameter when selecting a probe for cell‑based assays.
- [1] Kuujia Product Database. 2‑Bromo‑N‑[(1‑hydroxycyclohex‑2‑en‑1‑yl)methyl]‑5‑methoxybenzamide – CAS 2309215‑50‑5. https://www.kuujia.com/cas-2309215-50-5.html (accessed 2026‑04‑29). View Source
